Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate
CAS No.: 111787-84-9
Cat. No.: VC20865256
Molecular Formula: C14H13ClO3
Molecular Weight: 264.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111787-84-9 |
---|---|
Molecular Formula | C14H13ClO3 |
Molecular Weight | 264.7 g/mol |
IUPAC Name | ethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate |
Standard InChI | InChI=1S/C14H13ClO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 |
Standard InChI Key | WIUJNWZGQYNXCF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C |
Canonical SMILES | CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C |
Introduction
Chemical Identity and Physical Properties
Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate is characterized by its furan ring—a five-membered aromatic heterocycle containing oxygen—with a chlorophenyl substituent that enhances its chemical properties and potential biological activities. The compound features an ethyl ester group at the 3-position and a methyl group at the 2-position of the furan ring, creating a multifunctional molecule with diverse reactivity patterns.
The basic physicochemical properties of this compound are summarized in the following table:
Property | Value |
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CAS Number | 111787-84-9 |
Molecular Formula | C14H13ClO3 |
Molecular Weight | 264.7 g/mol |
IUPAC Name | ethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate |
Standard InChI | InChI=1S/C14H13ClO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 |
Standard InChIKey | WIUJNWZGQYNXCF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C |
The structure comprises a furan core with strategically positioned functional groups that contribute to its chemical behavior and potential applications. The 4-chlorophenyl group at position 5 of the furan ring provides lipophilicity, while the ester group offers a site for potential functional group transformations.
Structural Characteristics
The molecular architecture of Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate incorporates several important structural elements:
Furan Core
The central structural element is the furan heterocycle, a five-membered aromatic ring containing an oxygen atom. This aromatic heterocycle contributes to the compound's stability and provides a scaffold for the attachment of functional groups.
Substitution Pattern
The compound features a specific substitution pattern:
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Position 2: Methyl group
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Position 3: Ethyl carboxylate (ester) group
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Position 5: 4-Chlorophenyl group
This particular arrangement of substituents creates a unique electronic distribution within the molecule, influencing its reactivity and potential biological interactions.
Functional Groups
The presence of multiple functional groups contributes to the compound's versatility:
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The ethyl ester group provides a reactive site for hydrolysis and other transformations
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The methyl substituent contributes to the electronic properties of the furan ring
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The 4-chlorophenyl group introduces halogen chemistry and affects the compound's lipophilicity
Synthesis Methods
The synthesis of Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate can be achieved through several routes, based on established methods for similar furoate esters.
Esterification of the Corresponding Acid
The most direct approach involves esterification of 5-(4-chlorophenyl)-2-methyl-3-furoic acid with ethanol:
The synthesis typically involves the reaction between ethanol and the corresponding acid in the presence of an acid catalyst such as sulfuric acid under reflux conditions. This process ensures complete conversion of the carboxylic acid into its ethyl ester form.
From Dihydrofuran Derivatives
Drawing from patent information on related compounds, a potential synthetic route may involve:
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Reaction of 2,3-dihydrofuran with appropriate reagents to introduce the chlorophenyl and methyl substituents
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Subsequent oxidation steps
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Final esterification to introduce the ethyl ester group
The reaction typically requires controlled temperature conditions (around 0-20°C for initial steps and 25-100°C for later steps) and anhydrous conditions to prevent side reactions .
Multi-step Synthesis
Based on synthetic approaches to related compounds, a multi-step synthesis might involve:
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Formation of the appropriately substituted furan ring
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Introduction of the 4-chlorophenyl group
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Functionalization at the 3-position to introduce the carboxylic acid or ester group
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Methylation at the 2-position or strategic introduction of the methyl group earlier in the synthetic sequence
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate, it is valuable to compare it with structurally related compounds:
Compound | CAS Number | Molecular Weight | Structural Difference |
---|---|---|---|
Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate | 111787-84-9 | 264.7 g/mol | Reference compound |
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | 111787-83-8 | 248.25 g/mol | Fluorine instead of chlorine on phenyl ring |
Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | 175276-64-9 | 278.69 g/mol | Formyl group instead of methyl group |
Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methyl-3-furoate | 306936-30-1 | 363.2 g/mol | Additional chlorosulfonyl group at position 4 |
These structural variations lead to significant differences in physical properties, reactivity patterns, and potential biological activities:
Halogen Substitution Effects
The replacement of chlorine with fluorine in the 4-position of the phenyl ring (as in ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate) alters the electronic properties and lipophilicity of the molecule. Fluorine, being more electronegative than chlorine, creates different electronic distributions within the aromatic system and potentially different intermolecular interactions .
Additional Functional Groups
Chemical Reactivity and Stability
The reactivity profile of Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate is determined by its functional groups and structural features:
Ester Hydrolysis
The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is particularly important for potential prodrug applications or for generating the free acid for further derivatization .
Aromatic Substitution Reactions
The chlorophenyl group may participate in various aromatic substitution reactions, including nucleophilic aromatic substitution under appropriate conditions. The electron-withdrawing nature of the chlorine substituent activates the aromatic ring toward nucleophilic attack, particularly at the position bearing the halogen.
Furan Ring Reactions
The furan ring can participate in various electrophilic substitution reactions, Diels-Alder reactions, and potentially ring-opening reactions under harsh conditions. The substitution pattern on the furan ring influences the reactivity and regioselectivity of these transformations .
Stability Considerations
Based on the general properties of substituted furans and esters, Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate likely possesses:
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Stability at room temperature under normal storage conditions
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Sensitivity to strong acids or bases that could hydrolyze the ester group
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Potential sensitivity to oxidizing agents that could affect the furan ring
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Moderate stability to photolytic degradation, though precautions against extended light exposure would be prudent
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